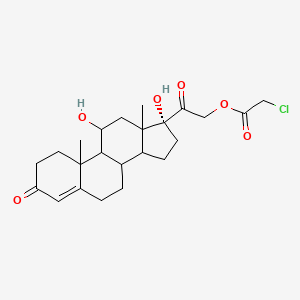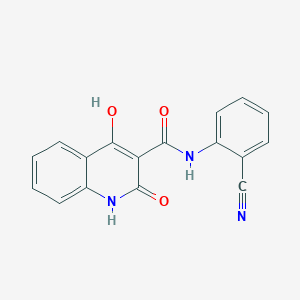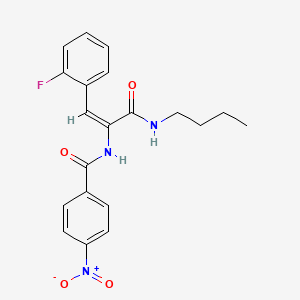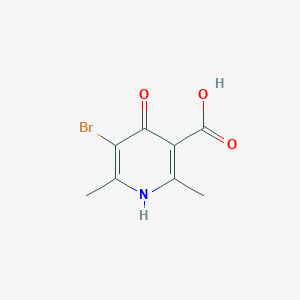
(2-Ethoxyethyl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Etoxietílico)difenilfosfina óxido es un compuesto organofosforado con la fórmula molecular C16H19O2P. Se caracteriza por la presencia de un grupo fosfina óxido unido a una estructura difenilo, con un sustituyente etoxietílico. Este compuesto es de interés en varios campos de la química debido a sus propiedades estructurales únicas y reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-Etoxietílico)difenilfosfina óxido típicamente involucra la reacción de difenilfosfina óxido con haluros de etoxietílico bajo condiciones controladas. Un método común es la reacción de difenilfosfina óxido con 2-cloroetil éter etílico en presencia de una base como el hidruro de sodio. La reacción se lleva a cabo en una atmósfera inerte para prevenir la oxidación y generalmente se realiza a temperaturas elevadas para asegurar una conversión completa.
Métodos de Producción Industrial
La producción industrial de (2-Etoxietílico)difenilfosfina óxido puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación, como la recristalización o la cromatografía, para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-Etoxietílico)difenilfosfina óxido experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más para formar óxidos de fosfina con estados de oxidación más altos.
Reducción: Puede reducirse nuevamente a la fosfina correspondiente en condiciones específicas.
Sustitución: El grupo etoxietílico puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden usar nucleófilos como aminas o tioles para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación típicamente produce óxidos de fosfina más altos, mientras que la reducción da como resultado la formación de la fosfina correspondiente.
Aplicaciones Científicas De Investigación
(2-Etoxietílico)difenilfosfina óxido tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación y como reactivo en la síntesis orgánica.
Biología: Se estudia el compuesto por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico o como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de (2-Etoxietílico)difenilfosfina óxido involucra su interacción con varios objetivos moleculares. El grupo fosfina óxido puede coordinarse con iones metálicos, formando complejos estables que pueden catalizar varias reacciones químicas. Además, el compuesto puede interactuar con moléculas biológicas, potencialmente afectando su función y actividad.
Comparación Con Compuestos Similares
Compuestos Similares
Difenilfosfina óxido: Carece del grupo etoxietílico, lo que lo hace menos versátil en ciertas aplicaciones.
Óxido de trifenilfosfina: Contiene tres grupos fenilo, ofreciendo diferentes propiedades estéricas y electrónicas.
(2-Metoxietílico)difenilfosfina óxido: Estructura similar, pero con un grupo metoxietílico en lugar de un grupo etoxietílico.
Unicidad
(2-Etoxietílico)difenilfosfina óxido es único debido a la presencia del grupo etoxietílico, que imparte reactividad y propiedades específicas. Esto lo convierte en un compuesto valioso para aplicaciones especializadas tanto en investigación como en la industria.
Propiedades
Fórmula molecular |
C16H19O2P |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
[2-ethoxyethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19O2P/c1-2-18-13-14-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Clave InChI |
DJHRULHYHZYVCO-UHFFFAOYSA-N |
SMILES canónico |
CCOCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989186.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
![2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole](/img/structure/B11989210.png)
![N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11989213.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989217.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989225.png)




![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11989243.png)
